D-Erythronolactone
D-Erythronolactone
Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.
Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.
Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.
Brand Name:
Vulcanchem
CAS No.:
17675-99-9
VCID:
VC21043581
InChI:
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
SMILES:
C1C(C(C(=O)O1)O)O
Molecular Formula:
C4H6O4
Molecular Weight:
118.09 g/mol
D-Erythronolactone
CAS No.: 17675-99-9
Cat. No.: VC21043581
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm. Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol. |
|---|---|
| CAS No. | 17675-99-9 |
| Molecular Formula | C4H6O4 |
| Molecular Weight | 118.09 g/mol |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one |
| Standard InChI | InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 |
| Standard InChI Key | SGMJBNSHAZVGMC-PWNYCUMCSA-N |
| Isomeric SMILES | C1[C@H]([C@H](C(=O)O1)O)O |
| SMILES | C1C(C(C(=O)O1)O)O |
| Canonical SMILES | C1C(C(C(=O)O1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator